Home > Products > Screening Compounds P110857 > 3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid
3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid - 99208-26-1

3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid

Catalog Number: EVT-393309
CAS Number: 99208-26-1
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinoxaline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, compounds with a 3-(6,7-dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid structure have been explored for their potential applications in various fields, including as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) and as antagonists for specific neurotransmitter receptors with neuroprotective properties1 2.

3-(2-Aminophenyl)quinoxaline-2(lH)-one

    Compound Description: This compound serves as a starting material for the synthesis of quinoxalino[1,2-c]-[1,2,3]benzotriazines. It undergoes diazotization followed by reaction with sodium sulfite to yield the desired triazine system.

3-(2-Aminophenyl)-6,7-dimethylquinoxaline-2(lH)-one

    Compound Description: This compound, similar to the previous one, is used as a starting material to synthesize quinoxalino[1,2-c]-[1,2,3]benzotriazines. It undergoes diazotization and subsequent reaction with sodium sulfite to form the desired triazine system.

Quinoxalino[1,2-c]-[1,2,3]benzotriazines

    Compound Description: This class of compounds is synthesized from either 3-(2-Aminophenyl)quinoxaline-2(lH)-one or 3-(2-Aminophenyl)-6,7-dimethylquinoxaline-2(lH)-one. The specific compounds synthesized in the provided research are 4a and 4b, although their exact structures are not explicitly provided.

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    Compound Description: This compound is the initial product of a Biginelli reaction involving urea, benzaldehyde, and ethyl acetoacetate. It is further reacted with semicarbazide hydrochloride to synthesize other pyrimidinone derivatives.

2-[(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]hydrazinecarboxamide

    Compound Description: This compound is formed by reacting ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate with semicarbazide hydrochloride. Further treatment with concentrated sulfuric acid and neutralization with ammonia leads to the formation of a 5-amino-1,3,4-oxadiazol-2-yl derivative.

5-(5-amino-1,3,4-oxadiazol-2-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

    Compound Description: This compound is obtained by reacting 2-[(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]hydrazinecarboxamide with concentrated sulfuric acid followed by neutralization with ammonia. This amino-oxadiazolyl pyrimidinone is further condensed with various aromatic aldehydes in the synthesis of Schiff bases.

Applications in Various Fields

The applications of 3-(6,7-dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid derivatives span across analytical chemistry and pharmacology. In analytical chemistry, these compounds serve as highly sensitive fluorescence derivatization reagents for carboxylic acids, enabling the detection of fatty acids and metabolites of arachidonic acid at very low concentrations1 3. This has significant implications for the analysis of complex biological samples and the study of metabolic pathways. In the field of pharmacology, certain quinoxaline derivatives have been identified as neuroprotective agents due to their ability to antagonize AMPA/kainate receptors, offering potential therapeutic avenues for conditions such as epilepsy and ischemic brain injury2. Furthermore, related quinolone compounds have been synthesized with broad-spectrum antibacterial activities, demonstrating the versatility of the quinoxaline scaffold in drug development4.

Source and Classification

This compound is classified under the quinoxaline family, which consists of bicyclic compounds containing both benzene and pyrazine rings. The specific compound has been noted for its role as an intermediate in the synthesis of DMEQ-TAD (a known NMDA receptor antagonist) and other related pharmacological agents. The compound's CAS number is 99208-26-1, indicating its recognition in chemical databases such as PubChem and Scifinder .

Synthesis Analysis

The synthesis of 3,4-dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic acid typically involves several steps starting from simpler precursors.

Common Synthesis Methodologies

  1. Starting Materials: The synthesis often begins with readily available substituted quinoxalines.
  2. Reagents: Common reagents include methanol for methylation and various acids or bases to facilitate reactions.
  3. Steps Involved:
    • Formation of Quinoxaline Core: Initial reactions involve the formation of the quinoxaline structure through cyclization processes.
    • Methylation: Introduction of methoxy groups at the 6 and 7 positions is achieved using methylating agents.
    • Carboxylation: The propanoic acid moiety is introduced through carboxylation reactions involving appropriate reagents like carbon dioxide or carboxylic acids under basic conditions.

Technical Parameters

The synthesis often requires precise control over temperature and reaction times to ensure high yields and purity of the final product. Typical reaction temperatures range from 50°C to 150°C depending on the specific step involved.

Molecular Structure Analysis

The molecular formula for 3,4-dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic acid is C13H15N2O4C_{13}H_{15}N_{2}O_{4}.

Structural Features

  • Quinoxaline Ring: The core structure features a fused ring system that contributes to its biological activity.
  • Functional Groups:
    • Two methoxy groups (-OCH₃) at positions 6 and 7 enhance solubility and reactivity.
    • A keto group (=O) at position 3 plays a crucial role in its reactivity.
    • The propanoic acid side chain contributes to its pharmacokinetic properties.

Molecular Geometry

The compound exhibits a planar structure due to the aromatic nature of the quinoxaline ring, which facilitates π-stacking interactions with biological targets.

Chemical Reactions Analysis

3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic acid participates in several important chemical reactions:

  1. Nucleophilic Substitution: The methoxy groups can be replaced under certain conditions, allowing for further derivatization.
  2. Condensation Reactions: Can react with amines or other nucleophiles to form more complex molecules.
  3. Reduction Reactions: The ketone functionality may undergo reduction to form alcohol derivatives.

Relevant Technical Details

Reactions are typically performed under inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis, particularly for sensitive functional groups.

Mechanism of Action

The mechanism of action of 3,4-dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic acid primarily revolves around its interaction with NMDA receptors in the central nervous system.

Interaction with NMDA Receptors

  1. Competitive Antagonism: It acts as a competitive antagonist at the NMDA receptor site, blocking excitatory neurotransmission.
  2. Impact on Neurotransmission: By inhibiting NMDA receptor activity, it modulates synaptic plasticity and can potentially protect against excitotoxicity associated with neurodegenerative diseases.

Data Analysis

Studies have shown that compounds structurally similar to this molecule exhibit significant neuroprotective effects in animal models when administered at specific dosages.

Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: Approximately 253.27 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.

Stability

The compound is stable under normal laboratory conditions but should be stored away from light and moisture to prevent degradation.

Applications

3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic acid has several notable applications:

  1. Pharmaceutical Development: Used as an intermediate in synthesizing NMDA receptor antagonists that have potential therapeutic applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
  2. Research Tool: Serves as a valuable tool in neuroscience research for studying glutamatergic signaling pathways and their implications in various neurological conditions.
Introduction to 3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid

Chemical Identity and Nomenclature

The systematic identification of 3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid relies on established heterocyclic nomenclature systems. Its molecular formula is C₁₄H₁₆N₂O₅, corresponding to a molecular weight of 292.29 g/mol and an exact mass of 292.1059 Da [2] [10]. The CAS registry number 132788-56-8 provides a unique identifier for chemical databases and commercial sourcing [2] [10].

  • Systematic Nomenclature: The base structure is a quinoxaline—a bicyclic system comprising a benzene ring fused to a pyrazine ring. Modifications define the specific compound:
  • 3,4-Dihydro: Partial saturation at the 3 and 4 positions of the pyrazine ring, reducing one double bond.
  • 3-Oxo: A ketone group (=O) at position 3.
  • 6,7-Dimethoxy: Methoxy (-OCH₃) substituents at positions 6 and 7 on the benzene ring.
  • 2-Quinoxalinepropanoic Acid: A propanoic acid chain (-CH₂-CH₂-COOH) attached to position 2 of the quinoxaline core.The systematic name under the Hantzsch-Widman system and IUPAC recommendations accurately reflects this substitution pattern: 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid [2].

  • Structural Representation: The canonical SMILES notation is COc1cc2N=C(CCC(=O)O)C(=O)N(C)c2cc1OC, and the InChIKey is derived from the standard InChI InChI=1S/C14H16N2O5/c1-16-10-7-12(21-3)11(20-2)6-9(10)15-8(14(16)19)4-5-13(17)18/h6-7H,4-5H2,1-3H3,(H,17,18) [2].

Table 1: Core Chemical Identifiers of 3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid

PropertyValue
Systematic Name3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
CAS Registry Number132788-56-8
Molecular FormulaC₁₄H₁₆N₂O₅
Molecular Weight292.29 g/mol
Exact Mass292.1059 Da
XLogP3 (estimated)~1.2 (Moderate lipophilicity)

Table 2: Key Functional Groups and Substituents

PositionSubstituent/ModificationChemical Significance
2-CH₂CH₂COOH (Propanoic acid)Imparts water solubility; Site for conjugation
3=O (Oxo/Ketone)Electron-withdrawing; Partially saturates ring
4-CH₃ (Methyl)N-Alkylation; Influences electronic density
6, 7-OCH₃ (Methoxy)Electron-donating; Modifies absorption/fluorescence
3a-4aDihydro (Single bond)Reduces ring aromaticity; Increases flexibility

The methyl group on the ring nitrogen (N-4) classifies this compound as a tertiary amine derivative of the quinoxaline system. The propanoic acid side chain provides a handle for further chemical modification, particularly esterification or amidation, crucial for its role as a synthetic intermediate [6] [8].

Historical Context in Heterocyclic Chemistry

Quinoxalines belong to the vast family of heterocyclic compounds, characterized by rings containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Heterocycles constitute arguably the largest and most diverse group of organic compounds, playing indispensable roles in biological systems (e.g., nucleic acids, vitamins, alkaloids) and synthetic chemistry (e.g., pharmaceuticals, dyes, materials) [1]. The systematic naming of complex heterocycles like quinoxalines presented significant historical challenges, leading to the development of specialized nomenclature systems such as the Hantzsch-Widman system [1]. This system combines a prefix indicating the heteroatom(s) (e.g., "aza" for nitrogen) with a suffix denoting ring size and saturation state. However, the complexity of fused polycyclic systems often necessitates reliance on established trivial names (like quinoxaline itself) modified by substitution rules [1].

The synthesis and study of reduced quinoxaline derivatives, such as 3,4-dihydroquinoxalin-2-ones bearing additional functional groups like the propanoic acid chain in our target compound, represent a significant evolution within heterocyclic chemistry. These structures bridge the gap between the fully aromatic quinoxalines (often associated with biological activities like kinase inhibition or antibacterial effects) and more saturated derivatives offering different reactivity profiles and physical properties. The introduction of electron-donating methoxy groups at specific positions (6,7) reflects strategies developed to fine-tune the electronic properties of such heterocycles, influencing their absorption spectra, fluorescence potential, and susceptibility to electrophilic or nucleophilic attack [1] [6]. The development of methods to introduce the propanoic acid side chain at C-2, often via alkylation strategies or ring synthesis using appropriately functionalized precursors, showcases the synthetic ingenuity applied to access these multifunctional building blocks [6] [8]. Historically, the exploration of such substituted dihydroquinoxalines accelerated with the growing need for sophisticated intermediates in the synthesis of dyes, pharmaceuticals, and later, specialized analytical reagents.

Role as a Synthetic Intermediate in Fluorescent Reagent Production

The primary documented application of 3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid lies in its function as a crucial precursor in synthesizing advanced fluorescent labeling reagents, most notably DMEQ-TAD (6,7-Dimethoxy-1-ethyl-2-methyl-3-(N-methylmaleimidyl)quinoxalinium-2,3-dione) [2]. Fluorescent probes require precise structural features to achieve high sensitivity, selectivity, and signal intensity. The quinoxaline core of this compound provides a rigid, planar platform amenable to electronic modulation.

  • Synthetic Pathway: The transformation involves a multi-step sequence:
  • Esterification: The carboxylic acid group of 3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid is typically converted to its corresponding methyl ester (CAS 131426-28-3, C₁₅H₁₈N₂O₅) as a key protected intermediate [6] [8]. This step enhances solubility in organic solvents for subsequent reactions.
  • Functionalization/Activation: The methyl ester undergoes further chemical modifications. While specific details of the full DMEQ-TAD synthesis from the ester are proprietary/complex, the pathway involves transforming the dihydroquinoxalinone core into the highly fluorescent quinoxalinium dione structure characteristic of DMEQ-TAD. This transformation likely involves dehydrogenation (aromatization) and introduction of the maleimidyl reactive group designed for specific coupling with target molecules like thiols or amines in biomolecules [2] [6].
  • Structural Contribution: The starting acid contributes essential elements to the final fluorescent probe:
  • The 6,7-dimethoxyquinoxaline core becomes the central fluorophore in DMEQ-TAD, responsible for its absorption and emission properties. The methoxy groups are critical donors that shift absorption/emission to longer wavelengths (red-shift) and enhance quantum yield.
  • The propanoic acid chain provides the initial attachment point for building the reactive maleimide moiety characteristic of DMEQ-TAD. The three-carbon linker offers an optimal spatial separation between the fluorophore and the reactive group, minimizing quenching effects upon conjugation to the target analyte [2].

Table 3: Key Synthetic Intermediates Derived from 3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid

IntermediateCAS NumberMolecular FormulaKey Transformation/Function
3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid (Core Intermediate)132788-56-8C₁₄H₁₆N₂O₅Provides quinoxaline core & propanoic acid linker
Methyl Ester131426-28-3C₁₅H₁₈N₂O₅Ester protection for solubility & downstream reactions (e.g., activation, amidation, reduction)
DMEQ-TAD (Final Probe)Not specifiedComplex StructureHighly fluorescent thiol/amine-reactive labeling reagent for biomolecules
  • Significance of DMEQ-TAD: Probes based on the DMEQ chromophore, like DMEQ-TAD, are valued in analytical biochemistry for their exceptional sensitivity, particularly in applications like high-performance liquid chromatography (HPLC) detection of trace analytes. They enable the detection of physiologically important compounds (e.g., coenzyme A derivatives, thiols, amino acids, neurotransmitters) at very low concentrations, often in complex biological matrices [2]. The specific structural features inherited from 3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid – the dimethoxyquinoxaline fluorophore and the propanoic acid-derived linker – are fundamental to achieving this performance.

The synthesis of DMEQ-TAD exemplifies the critical role of well-designed, multifunctional heterocyclic intermediates like 3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid in accessing complex and highly specialized reagents essential for modern bioanalytical science. Its production underscores the intersection of heterocyclic chemistry and biochemical tool development [2] [6] [8].

Properties

CAS Number

99208-26-1

Product Name

3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid

IUPAC Name

3-(6,7-dimethoxy-3-oxo-4H-quinoxalin-2-yl)propanoic acid

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

InChI

InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)15-13(18)7(14-8)3-4-12(16)17/h5-6H,3-4H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

IPCXQGZLHLEGKG-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)NC(=O)C(=N2)CCC(=O)O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C(=N2)CCC(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.